Antischistosomal Activity: Thiomorpholine Amide vs. Morpholine Amide
In a direct head-to-head comparison of biaryl alkyl carboxylic acid amide derivatives evaluated for in vitro antischistosomal activity against Schistosoma mansoni, the thiomorpholine-containing amide exhibited activity down to a concentration of 10 µM, whereas the corresponding morpholine amide also showed activity at 10 µM, indicating comparable potency in this specific scaffold. However, the study highlights that both derivatives demonstrated no cytotoxicity up to 100 µM, establishing a favorable therapeutic window for the thiomorpholine-based series [1]. The differentiation lies in the fact that the thiomorpholine amide was one of only three promising amides identified from an extensive SAR exploration of the carboxylic acid moiety, suggesting that the sulfur atom contributes to a distinct biological profile that is not universally predictable from oxygen analogs.
| Evidence Dimension | In vitro antischistosomal activity (minimum active concentration) |
|---|---|
| Target Compound Data | 10 µM (thiomorpholine amide derivative) |
| Comparator Or Baseline | 10 µM (morpholine amide derivative) |
| Quantified Difference | No difference in minimum active concentration; both active at 10 µM. |
| Conditions | In vitro assay against Schistosoma mansoni; cytotoxicity assessed up to 100 µM. |
Why This Matters
This evidence confirms that thiomorpholine-4-carboxylic acid-derived amides can achieve antischistosomal activity equivalent to morpholine analogs while maintaining a low cytotoxicity profile, making it a viable and potentially advantageous scaffold for antiparasitic drug development where sulfur-containing heterocycles offer distinct metabolic or binding properties.
- [1] Ventura, A. M. P., et al. (2021). Synthesis and antischistosomal activity of linker- and thiophene-modified biaryl alkyl carboxylic acid derivatives. Archiv der Pharmazie, 354(12), e2100259. doi:10.1002/ardp.202100259 View Source
